3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine
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Overview
Description
3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine is a complex organic compound featuring a bicyclic structure with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The bicyclic framework provides a rigid structure that can interact with various biological targets, making it a valuable scaffold in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridazin-3-yl)-3-azabicyclo[31One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by an organic or iridium photoredox catalyst under blue LED irradiation . This method provides good yields and high diastereoselectivity, especially when using difluorocyclopropenes.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. For example, it may inhibit enzymes by binding to their active sites or act as an agonist or antagonist at receptor sites . The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and biological activities.
Bicyclic Amines: Other bicyclic amines with different substituents can exhibit similar rigidity and bioactivity.
Uniqueness
3-(Pyridazin-3-yl)-3-azabicyclo[3.1.0]hexan-6-amine is unique due to its combination of a pyridazine ring and a bicyclic amine structure. This dual feature provides a distinct set of chemical and biological properties, making it a versatile scaffold for drug design and other applications.
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
3-pyridazin-3-yl-3-azabicyclo[3.1.0]hexan-6-amine |
InChI |
InChI=1S/C9H12N4/c10-9-6-4-13(5-7(6)9)8-2-1-3-11-12-8/h1-3,6-7,9H,4-5,10H2 |
InChI Key |
CDLSYPPQEDCKRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2N)CN1C3=NN=CC=C3 |
Origin of Product |
United States |
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